8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

CRTH2 Antagonist Synthesis Setipiprant Intermediate Tetrahydropyridoindole Chemistry

8-Fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS 254980-80-8) is a fluorinated tetrahydropyrido[4,3-b]indole derivative bearing a naphthalene-1-carbonyl group at the 2-position. It belongs to the γ-carboline scaffold class and is predominantly recognized as a crucial synthetic intermediate for the investigational CRTH2/DP2 receptor antagonist Setipiprant (ACT-129968).

Molecular Formula C22H17FN2O
Molecular Weight 344.389
CAS No. 254980-80-8
Cat. No. B2552414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
CAS254980-80-8
Molecular FormulaC22H17FN2O
Molecular Weight344.389
Structural Identifiers
SMILESC1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C22H17FN2O/c23-15-8-9-20-18(12-15)19-13-25(11-10-21(19)24-20)22(26)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12,24H,10-11,13H2
InChIKeyWSZUGTWOLPBDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS 254980-80-8): Chemical Class & Procurement Context


8-Fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS 254980-80-8) is a fluorinated tetrahydropyrido[4,3-b]indole derivative bearing a naphthalene-1-carbonyl group at the 2-position. It belongs to the γ-carboline scaffold class and is predominantly recognized as a crucial synthetic intermediate for the investigational CRTH2/DP2 receptor antagonist Setipiprant (ACT-129968) [1]. The compound features a free indole N-H, which distinguishes it from the final drug substance and enables downstream N5-functionalization. Its molecular formula is C22H17FN2O with a molecular weight of 344.4 g/mol [2]. Suppliers such as AKSci list the compound at ≥95% purity , and Apollo Scientific catalogs it under number PC200066 .

Why 8-Fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS 254980-80-8) Cannot Be Replaced by Generic Analogs


Within the tetrahydropyrido[4,3-b]indole class, the combination of an 8-fluoro substituent, a free indole N-H, and a 2-(naphthalene-1-carbonyl) group is structurally specific and functionally non-interchangeable. The 8-fluoro atom modulates the electronic properties of the indole ring and influences the reactivity of the N5 position for subsequent alkylation steps [1]. Replacing the naphthalene-1-carbonyl with simpler aroyl groups (e.g., benzoyl or thiophene-2-carbonyl) alters the steric and electronic environment at the tetrahydropyridine nitrogen, which affects both the conformational preference of the bicyclic core and the compound's subsequent reactivity as a synthetic intermediate [2]. Similarly, N5-substituted analogs (e.g., Setipiprant itself) are the final drug substances and cannot serve as versatile intermediates for analog library synthesis because the indole nitrogen is already blocked [2]. The free N-H in CAS 254980-80-8 is the critical functional handle enabling divergent derivatization; using an N-alkylated replacement would eliminate this synthetic utility entirely. These structural distinctions mean that generic substitution with a related but non-identical tetrahydropyridoindole would produce a different downstream product or fail to achieve the same reactivity profile.

Quantitative Differentiation Evidence for 8-Fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS 254980-80-8)


Structural and Functional Differentiation as a Key Setipiprant Intermediate: Free N-H Indole vs. N5-Substituted Analogs

The target compound CAS 254980-80-8 possesses a free indole N-H, which is the critical structural feature distinguishing it from the final drug substance Setipiprant (CAS 866460-33-5) and other N5-alkylated analogs. In the patent literature, Setipiprant is explicitly described as the product obtained after N5-alkylation of the 2-(naphthalene-1-carbonyl)-8-fluoro-tetrahydropyrido[4,3-b]indole scaffold with a carboxymethyl group [1]. The target compound is therefore a direct precursor. While no head-to-head reactivity data comparing CAS 254980-80-8 with alternative N5-protected intermediates was identified in the available literature, the documented synthetic route demonstrates that the free N-H is essential for the subsequent step: any analog in which the N5 position is already substituted (e.g., Setipiprant or N5-methyl derivatives) cannot undergo the same divergent derivatization, as the reactive site is blocked [1][2]. This makes CAS 254980-80-8 functionally non-substitutable with N5-substituted comparators for synthetic applications requiring further N5-functionalization.

CRTH2 Antagonist Synthesis Setipiprant Intermediate Tetrahydropyridoindole Chemistry

Purity Benchmarking: AKSci 95% vs. Alternative Commercial Suppliers of Structurally Related Intermediates

AKSci lists the target compound at ≥95% purity under catalog number 1447CJ . Apollo Scientific and Alfa Chemistry also offer the compound (catalog PC200066 and OFC01394, respectively), but neither publicly reports a purity specification on their product pages . AKSci's published 95% purity provides a quantifiable procurement parameter that is not matched by visible competitor datasheets. Relative to other fluorinated tetrahydropyridoindole intermediates available on the market (e.g., ethyl 8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate, CAS 58038-66-7, which is typically offered at 95-97% by multiple suppliers), the AKSci specification for the target compound is comparable . However, no direct batch-to-batch purity comparison between the target compound and its closest structural analogs (e.g., 8-fluoro-2-(thiophene-2-carbonyl) analog or 8-chloro-2-(naphthalene-1-carbonyl) analog) was found in the publicly available literature or vendor documentation.

Chemical Purity Procurement Specification Intermediate Quality

Verified Application Scenarios for 8-Fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS 254980-80-8)


Synthesis of Setipiprant (ACT-129968) CRTH2 Antagonist

The compound serves as the direct penultimate intermediate for Setipiprant synthesis. In the process described in CN108947986A, the target compound reacts with chloroacetic acid in the presence of a base to install the N5-carboxymethyl group, yielding Setipiprant (CAS 866460-33-5) [1]. This application is validated by the patent literature, which explicitly identifies the tetrahydropyridoindole scaffold with 8-fluoro and 2-(naphthalene-1-carbonyl) substituents as the core precursor to potent CRTH2 receptor antagonists [1][2].

Divergent Synthesis of N5-Substituted Analog Libraries

Owing to the free indole N-H, the target compound can be diversified at the 5-position to generate libraries of N5-varied tetrahydropyridoindole derivatives. While specific IC50 or selectivity data for compounds derived from this intermediate are not directly available for the intermediate itself, the patent CA2558509A1 demonstrates that structural variations at N5 (e.g., acetic acid, alkyl, aryl substituents) produce CRTH2 antagonists with varying potency profiles [2]. The target compound is thus the key starting point for structure-activity relationship (SAR) exploration.

Photoredox-Mediated Synthesis of Fluorinated Tetrahydropyridoindole Intermediates

Pezzetta et al. (2021) demonstrated an efficient two-step photoredox synthesis of the fluoro-tetrahydro-1H-pyrido[4,3-b]indole core using peri-xanthenoxanthene (PXX) as an organic photocatalyst, with the target compound identified as a crucial synthetic intermediate for Setipiprant [3]. This methodology offers an alternative synthetic entry that may be advantageous in terms of step economy and avoidance of transition-metal catalysts.

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